![molecular formula C14H14O2 B035575 4-(3,5-Dimethylphenoxy)phenol CAS No. 100886-05-3](/img/structure/B35575.png)
4-(3,5-Dimethylphenoxy)phenol
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Overview
Description
“4-(3,5-Dimethylphenoxy)phenol” is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.26 . It is related to phenols, which are organic compounds that contain a benzene ring bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of “4-(3,5-Dimethylphenoxy)phenol” and its derivatives could involve various methods. One such method involves the diazotization of corresponding anilines and subsequent decomposition of the diazonium salts formed by boiling with sulfuric acid . Other general methods for the synthesis of phenols could also be applicable .Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenoxy)phenol” consists of a phenol group attached to a 3,5-dimethylphenol group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Phenols, including “4-(3,5-Dimethylphenoxy)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can undergo a variety of reactions, including oxidation, reduction, and various rearrangements .Relevant Papers One paper discusses the design, synthesis, and evaluation of derivatives of a similar compound, “4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one”, as potent BRD4 inhibitors with anti-breast cancer activity . Another paper presents the molecular mechanisms involved during the actions of phenolic compounds . These papers could provide further insights into the properties and potential applications of “4-(3,5-Dimethylphenoxy)phenol”.
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJOAVUZWNIHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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